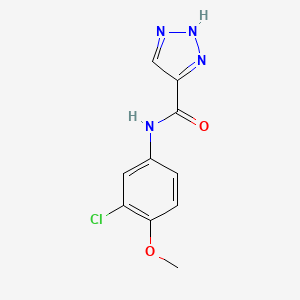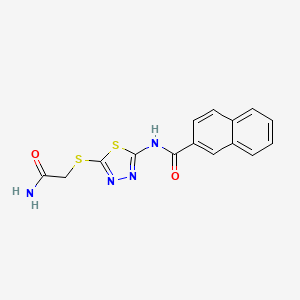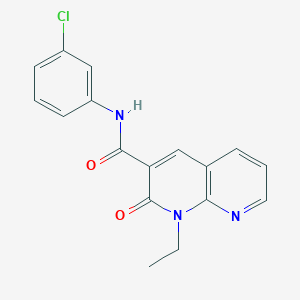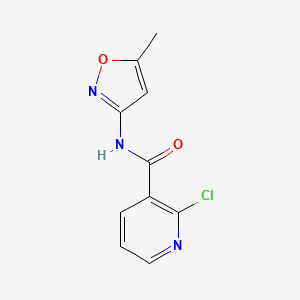![molecular formula C16H17BrClN B2761907 [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241139-76-2](/img/structure/B2761907.png)
[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2241139-76-2 . It has a molecular weight of 338.67 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 338.67 .Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity of Psychoactive Substances
Research on MDMA, a psychoactive substance, has explored its neurochemical effects and neurotoxicity, particularly its impact on serotonergic systems in laboratory animals. Such studies are crucial for understanding the biochemical pathways and potential therapeutic or adverse effects of related compounds (McKenna & Peroutka, 1990).
Environmental Persistence and Toxicity of Halogenated Compounds
Investigations into the environmental presence and toxicological impacts of halogenated compounds like triclosan and polybrominated dibenzo-p-dioxins (PBDDs) highlight concerns about their bioaccumulation and persistence. Such research underscores the importance of monitoring and managing these compounds to mitigate their ecological and health risks (Bedoux et al., 2012); (Mennear & Lee, 1994).
Synthesis and Application of Halogenated Biphenyls
The synthesis of halogenated biphenyls, like 2-Fluoro-4-bromobiphenyl, for medical and industrial purposes demonstrates the utility of these compounds in creating effective pharmaceuticals and materials. Such research can offer methodologies and insights for synthesizing and applying similar compounds in various fields (Qiu et al., 2009).
Cholinesterase Inhibitors for Organophosphate Exposure
Studies on reversible cholinesterase inhibitors as pretreatments for exposure to organophosphates provide examples of how compounds affecting neurotransmitter systems can be used to mitigate neurotoxic risks. This research is vital for developing therapies and protective measures against toxic exposures (Lorke & Petroianu, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLNLJCSHKNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)

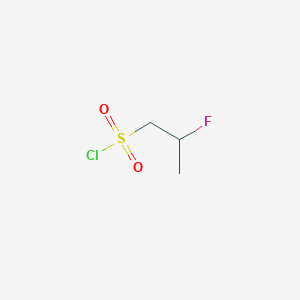
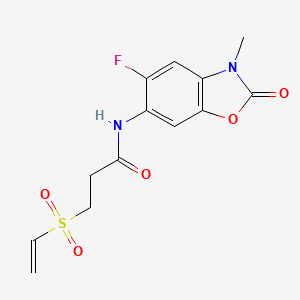
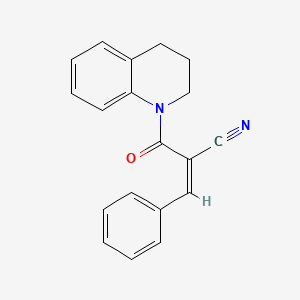
![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

